1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c23-19(21-15-3-4-17-18(10-15)26-13-25-17)20-11-14-5-7-22(8-6-14)12-16-2-1-9-24-16/h1-4,9-10,14H,5-8,11-13H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOPYLFPKTWEMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea is a complex organic compound that has drawn attention for its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies.
Chemical Structure
The compound features a benzo[d][1,3]dioxole moiety and a piperidine ring substituted with a furan group, which are known for their diverse biological properties. The molecular formula is , and its molecular weight is approximately 366.42 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the benzo[d][1,3]dioxole unit through cyclization reactions.
- Attachment of the furan and piperidine groups via nucleophilic substitution or coupling reactions.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent, anti-inflammatory agent, and neuroprotective agent.
Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
- In vitro studies demonstrated that the compound induced apoptosis in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values ranging from 1.0 to 10.0 µM depending on the specific derivative tested .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.003 | Induction of apoptosis via caspase pathways |
| A549 | 0.72 | Inhibition of EGFR signaling pathways |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- In vivo studies indicated that it reduced paw edema in rat models of inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases.
Neuroprotective Effects
Research has indicated that this compound may possess neuroprotective effects:
- Neuroprotection assays showed that it could protect neuronal cells from oxidative stress-induced damage, likely through antioxidant mechanisms .
Case Studies
- Case Study on MCF-7 Cells : A study conducted by researchers at the Groningen Research Institute demonstrated that derivatives of this compound significantly inhibited cell proliferation in MCF-7 cells by disrupting cell cycle progression and promoting apoptosis through caspase activation .
- Anti-inflammatory Effects in Animal Models : In a controlled experiment, rats treated with the compound exhibited reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential utility in treating conditions like arthritis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous urea derivatives containing benzodioxole and nitrogenous heterocycles. Key differences lie in the substituents on the piperidine/pyrrolidine rings and the electronic or steric effects introduced by these groups.
Table 1: Structural and Molecular Comparison of Urea Derivatives
*Molecular formula and weight estimated based on structural similarity to –14.
Key Comparative Insights
Substituent Diversity: The furan-2-ylmethyl group in the target compound provides a smaller aromatic heterocycle compared to the phenoxyacetyl group in , which may reduce steric hindrance and improve metabolic stability.
Molecular Weight and Solubility :
- Lower molecular weight derivatives (e.g., , MW 351.4) may offer better aqueous solubility, whereas bulkier groups (e.g., , MW 411.5) could enhance membrane permeability.
Synthetic Accessibility: Piperidine-based compounds (e.g., ) are often synthesized via nucleophilic substitution or reductive amination, while pyrrolidinones (e.g., ) require ketone or lactam intermediates .
The target compound’s furan moiety may confer selectivity toward oxidative metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
